tert-Butyl 4-(azetidin-3-yl(hydroxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(azetidin-3-yl(hydroxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an azetidine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(azetidin-3-yl(hydroxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with azetidine derivatives under controlled conditions. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(azetidin-3-yl(hydroxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and azetidines, which can be further functionalized for specific applications .
Scientific Research Applications
tert-Butyl 4-(azetidin-3-yl(hydroxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(azetidin-3-yl(hydroxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- 1-Boc-piperidine-4-carboxaldehyde
Uniqueness
tert-Butyl 4-(azetidin-3-yl(hydroxy)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl 4-[azetidin-3-yl(hydroxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12(17)11-8-15-9-11/h10-12,15,17H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXONEHSKJQHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2CNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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